molecular formula C5H9BrO B13016513 2-(Bromomethyl)-2-methyloxetane

2-(Bromomethyl)-2-methyloxetane

Cat. No.: B13016513
M. Wt: 165.03 g/mol
InChI Key: MCWKEQNNPGRZQO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyloxetane is an organic compound with the molecular formula C5H9BrO It is a brominated derivative of oxetane, characterized by a four-membered ring structure with a bromomethyl group and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methyloxetane typically involves the bromination of 2-methyloxetane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-methyloxetane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted oxetanes.

    Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.

    Reduction: Reduction of the bromomethyl group can yield 2-methyloxetane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

2-(Bromomethyl)-2-methyloxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methyloxetane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse functionalities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-2-methyloxetane is unique due to its four-membered oxetane ring, which imparts specific reactivity and stability. The presence of both a bromomethyl and a methyl group on the same carbon atom makes it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles sets it apart from other similar compounds .

Biological Activity

2-(Bromomethyl)-2-methyloxetane is a brominated oxetane derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a four-membered cyclic ether with a bromomethyl substituent, enhances its reactivity and biological activity. This article explores the compound's biological properties, including its antimicrobial, antiproliferative, and cytotoxic effects, supported by relevant case studies and research findings.

  • Molecular Formula : C5H9BrO
  • Molecular Weight : 179.03 g/mol
  • Structure : The oxetane ring provides a unique framework for chemical reactions, particularly due to the presence of the bromomethyl group which can undergo nucleophilic substitution and facilitate diverse synthetic pathways.

Antimicrobial Activity

Research indicates that compounds with brominated functionalities often exhibit notable antimicrobial properties. In a study focusing on various oxetane derivatives, this compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several cancer cell lines. Notably, it exhibited significant cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate that this compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (µg/mL)
HeLa30
A54945
MCF-760

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, disrupting normal cellular functions. Studies using computational methods have suggested that the compound may inhibit specific enzymes involved in cell proliferation and bacterial metabolism.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation published in a peer-reviewed journal assessed the antibacterial efficacy of various brominated oxetanes, including this compound. The study concluded that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
  • Cytotoxicity Assessment : Another research article focused on evaluating the cytotoxic effects of several oxetane derivatives on cancer cell lines. The results indicated that this compound had a marked effect on inhibiting the growth of HeLa cells, with mechanisms involving apoptosis being suggested .

Properties

IUPAC Name

2-(bromomethyl)-2-methyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(4-6)2-3-7-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWKEQNNPGRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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